molecular formula C11H18ClN3O B2660875 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride CAS No. 1267462-96-3

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride

Cat. No.: B2660875
CAS No.: 1267462-96-3
M. Wt: 243.74
InChI Key: GOYNKENIBMTDBP-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride is a synthetic aromatic compound featuring a benzene ring substituted at position 1 with a carboximidamide group and at position 4 with a 2-(dimethylamino)ethoxy moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Key structural attributes:

  • Carboximidamide group: Imparts hydrogen-bonding capacity, critical for target binding.
  • Hydrochloride counterion: Improves aqueous solubility for in vitro assays .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-14(2)7-8-15-10-5-3-9(4-6-10)11(12)13;/h3-6H,7-8H2,1-2H3,(H3,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYNKENIBMTDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride typically involves the reaction of 4-hydroxybenzene-1-carboximidamide with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid under acidic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of the compound.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogs:

Compound Name Substituents (Position 4) Functional Groups Molecular Weight Key Applications/Properties
4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide HCl 2-(Dimethylamino)ethoxy Carboximidamide, tertiary amine 273.75 (calc.) Research intermediate; potential enzyme modulator (inferred)
4-(Dimethylamino)benzohydrazide Dimethylamino Acyl hydrazide 193.22 Crystal structure studies; hydrogen-bonding motifs
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid HCl 2-(Imidazol-1-yl)ethoxy Carboxylic acid, imidazole 268.7 Thromboxane synthase inhibition (Dazoxiben HCl)
4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide HCl Bromo, 2-methoxyethyl Carboximidamide, ether 293.58 Synthetic intermediate; halogenated probe
Key Observations:
  • Bioisosteric Replacements: The dimethylamino group in the target compound contrasts with the imidazole ring in Dazoxiben HCl, which confers distinct electronic properties. Imidazole’s aromaticity enhances π-π stacking, whereas dimethylamino provides basicity for pH-dependent solubility .
  • Functional Group Impact : The carboximidamide group (target compound) vs. acyl hydrazide () alters hydrogen-bonding networks. Hydrazides exhibit stronger intermolecular interactions in crystal lattices, as shown in CCDC 2032776 .
  • Halogenation: The bromo-substituted analog () introduces steric bulk and reactivity for cross-coupling reactions, unlike the target compound’s dimethylamino group .

Pharmacological and Biochemical Insights

  • Dazoxiben HCl () : Clinically used as a thromboxane synthase inhibitor (IC₅₀ ≈ 10 nM), reducing platelet aggregation. Its benzoic acid group is critical for binding the enzyme’s active site .
  • 4-(Dimethylamino)benzohydrazide (): Studied for lattice energy (DFT calculations: -365.8 kJ/mol) and hydrogen-bonding patterns (N–H···O and C–H···O interactions), relevant for solid-state stability .

Biological Activity

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride, commonly referred to as a derivative of benzene carboximidamide, has garnered attention for its potential biological activities . This compound is characterized by its unique structure, which includes a dimethylamino group and an ethoxy substituent, contributing to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉Cl₂N₃O
  • Molecular Weight : 270.20 g/mol
  • IUPAC Name : 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride

The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound appears to induce apoptosis (programmed cell death) in tumor cells, potentially through the activation of specific signaling pathways.

The biological activity is attributed to the compound's ability to bind to specific receptors or enzymes involved in cellular signaling pathways. This interaction may modulate activities such as:

  • Enzyme Inhibition : Compounds like this can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
  • Receptor Modulation : The binding affinity to certain receptors can influence cell signaling and proliferation.

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on various bacterial strains demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
    • Results indicated that the compound disrupts bacterial membrane integrity, leading to cell lysis.
  • Anticancer Activity Assessment
    • In vitro tests on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines revealed a significant reduction in cell viability at concentrations above 25 µg/mL.
    • Flow cytometry analysis showed an increase in apoptotic cells after treatment with the compound.

Data Table: Summary of Biological Activities

Activity TypeTest SubjectConcentration (µg/mL)Observed Effect
AntimicrobialStaphylococcus aureus50Cell lysis and growth inhibition
AntimicrobialEscherichia coli50Disruption of membrane integrity
AnticancerMCF-7 (Breast Cancer)25Reduced viability; apoptosis induction
AnticancerHT-29 (Colon Cancer)25Increased apoptotic cells

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